- Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors, ACS Omega, 2020, 5(12), 6781-6791

Cas no 90-16-4 (1,2,3-Benzotriazin-4(3H)-one)

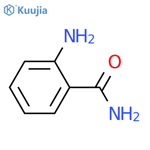

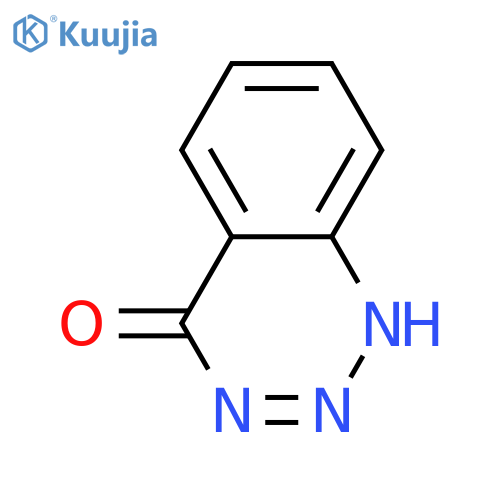

1,2,3-Benzotriazin-4(3H)-one structure

Nome del prodotto:1,2,3-Benzotriazin-4(3H)-one

1,2,3-Benzotriazin-4(3H)-one Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1,2,3-Benzotriazin-4(3H)one

- Benzo-1,2,3-triazin-4(3H)-one

- BenzotriazinHone

- 4-Ketobenzo-1,2,3(3H)-triazine

- 3,4-Dihydro-4-oxo-1,2,3-benzotriazine

- 1,2,3-Benzotriazine-4(3H)-One

- 1,2,3-Benzotriazin-4(1H)-one

- 1,2,3-Benzotriazin-4(3H)-one

- 1H-1,2,3-benzotriazin-4-one

- 4-Ketobenztriazine

- 4-Ketobenzotriazine

- 4-Ketobenz-1,2,3-triazine

- Benzazimidone

- NSC 13563

- NSC 20121

- Benzazimide

- 1,2,3-Benzotriazin-4-ol

- Benzoketotriazine

- Benzo[d][1,2,3]triazin-4(3H)-one

- USAF MA-2

- 3H-1,2,3-Benzotriazin-4-one

- benzotriazinone

- 1,2,3-Benzotriazin-4-one

- 3,4-Dihydro-1,2,3-benzotriazin-4-one

- 1,2,3-Benzotriazine-4(

- 1,2,3-Benzotriazin-4(1H)-one (7CI, 9CI)

- 1,4-Dihydro-1,2,3-benzotriazin-4-one

- 1H-Benzo[d][1,2,3]triazin-4-one

-

- MDL: MFCD00052387

- Inchi: 1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11)

- Chiave InChI: DMSSTTLDFWKBSX-UHFFFAOYSA-N

- Sorrisi: O=C1C2C(=CC=CC=2)NN=N1

- BRN: 124996

Proprietà calcolate

- Massa esatta: 147.04300

- Massa monoisotopica: 147.043

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 11

- Conta legami ruotabili: 0

- Complessità: 202

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Conta Tautomer: 3

- Superficie polare topologica: 53.8

- XLogP3: niente

Proprietà sperimentali

- Colore/forma: Polvere giallo chiaro

- Densità: 1.47

- Punto di fusione: 216-218 °C (lit.)

- Punto di ebollizione: 282 ºC

- Punto di infiammabilità: 125 ºC

- Indice di rifrazione: 1.5500 (estimate)

- Solubilità: Soluble in most organic solvents.

- PSA: 58.64000

- LogP: 0.31810

1,2,3-Benzotriazin-4(3H)-one Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319

- Dichiarazione di avvertimento: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: S26-S37/39

- RTECS:DM0800000

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R22

- Classe di pericolo:IRRITANT

- Condizioni di conservazione:Ventilare e asciugare a bassa temperatura e conservare separatamente dalle materie prime alimentari nel magazzino

- TSCA:Yes

1,2,3-Benzotriazin-4(3H)-one Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | B206930-100000mg |

1,2,3-Benzotriazin-4(3H)-one |

90-16-4 | 100g |

$ 907.00 | 2023-04-19 | ||

| Enamine | EN300-06440-1.0g |

3,4-dihydro-1,2,3-benzotriazin-4-one |

90-16-4 | 95% | 1g |

$26.0 | 2023-05-03 | |

| Enamine | EN300-06440-0.05g |

3,4-dihydro-1,2,3-benzotriazin-4-one |

90-16-4 | 95% | 0.05g |

$19.0 | 2023-10-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155481-25g |

1,2,3-Benzotriazin-4(3H)-one |

90-16-4 | >98.0%(HPLC) | 25g |

¥467.90 | 2023-09-03 | |

| TRC | B206930-10g |

1,2,3-Benzotriazin-4(3H)-one |

90-16-4 | 10g |

$ 120.00 | 2022-06-07 | ||

| Enamine | EN300-06440-0.5g |

3,4-dihydro-1,2,3-benzotriazin-4-one |

90-16-4 | 95% | 0.5g |

$21.0 | 2023-10-28 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | K0003-5G |

3,4-Dihydro-4-oxo-1,2,3-benzotriazine |

90-16-4 | >98.0%(T)(HPLC) | 5g |

¥120.00 | 2024-04-15 | |

| eNovation Chemicals LLC | D758809-100g |

Benzo[d][1,2,3]triazin-4(3H)-one |

90-16-4 | 98% | 100g |

$225 | 2024-06-07 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | K0003-25G |

3,4-Dihydro-4-oxo-1,2,3-benzotriazine |

90-16-4 | >98.0%(T)(HPLC) | 25g |

¥360.00 | 2024-04-15 | |

| Fluorochem | 018763-5g |

4-Ketobenztriazine |

90-16-4 | 95% | 5g |

£18.00 | 2022-03-01 |

1,2,3-Benzotriazin-4(3H)-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 1 h, 0 °C; 0 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt

Riferimento

Metodo di produzione 2

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 40 min, 0 °C; 2 h, 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C; 15 min, pH 8

1.2 Reagents: Sodium nitrite Solvents: Water ; 40 min, 0 °C; 2 h, 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C; 15 min, pH 8

Riferimento

- Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one containing 4,5-dihydrothiazole-2-thiol derivatives against Meloidogyne incognita, Phosphorus, 2020, 195(3), 194-200

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 20 min, 0 °C

1.2 Solvents: Dimethylformamide ; 40 min, 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 10, 0 °C; 15 min, 0 °C

1.4 Reagents: Hydrogen ion ; 30 min, pH 2, 0 °C

1.2 Solvents: Dimethylformamide ; 40 min, 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 10, 0 °C; 15 min, 0 °C

1.4 Reagents: Hydrogen ion ; 30 min, pH 2, 0 °C

Riferimento

- Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita, Journal of Agricultural and Food Chemistry, 2015, 63(31), 6883-6889

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 40 min, 0 °C; 2 h, 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C; 15 min, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 40 min, 0 °C; 2 h, 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C; 15 min, 0 °C

Riferimento

- Synthesis and nematicidal evaluation of 1,2,3-benzotriazin-4-one derivatives containing piperazine as linker against Meloidogyne incognita, Chinese Chemical Letters, 2019, 30(6), 1207-1213

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 40 min, 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonia Solvents: Water ; 0 °C; 30 min, pH 7 - 8, 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 40 min, 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonia Solvents: Water ; 0 °C; 30 min, pH 7 - 8, 0 °C

Riferimento

- Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing thiourea and acylthiourea against Meloidogyne incognita, Bioorganic & Medicinal Chemistry Letters, 2017, 27(11), 2641-2644

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 1 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Riferimento

- Design, synthesis and nematicidal activities of trifluorobutene hydroxamic acid derivatives against Meloidogyne incognita, Journal of Molecular Structure, 2022, 1264,

Metodo di produzione 8

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; cooled; 1 h, cooled

1.2 Reagents: Sodium hydroxide ; pH 7 - 8

1.2 Reagents: Sodium hydroxide ; pH 7 - 8

Riferimento

- Synthesis, antibacterial, and antiviral activities of novel penta-1,4-dien-3-one derivatives containing a benzotriazin-4(3H)-one moiety, Chemical Papers, 2018, 72(9), 2193-2202

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 20 min, 0 °C

1.2 Solvents: Dimethylformamide ; 40 min, 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 10; 15 min

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2; 30 min

1.2 Solvents: Dimethylformamide ; 40 min, 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 10; 15 min

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2; 30 min

Riferimento

- Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][1,2,3]thiadiazole against Meloidogyne incognita, Bioorganic & Medicinal Chemistry Letters, 2020, 30(17),

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: p-Toluenesulfonic acid , Nitrite (polymer-supported) Solvents: Methanol ; 1 h, 0 °C; 0 °C → rt; 1 h, rt

Riferimento

- One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts, Organic & Biomolecular Chemistry, 2021, 19(27), 6127-6140

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Trifluoroacetic acid ; 0 °C; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Riferimento

- Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles, Organic Letters, 2020, 22(5), 2017-2021

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Water , Oxygen , Ceric ammonium nitrate Solvents: Acetonitrile ; 16 h, rt

Riferimento

- Oxidative Rearrangement of 3-Aminoindazoles for the Construction of 1,2,3-Benzotriazine-4(3H)-ones at Ambient Temperature, Organic Letters, 2018, 20(20), 6494-6497

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Dimethylformamide , Water ; 40 min, 0 °C; 1 h, 0 - 5 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 10.0, 0 - 5 °C; 30 min, 0 - 5 °C

1.3 pH 2.0

1.2 Reagents: Ammonia Solvents: Water ; pH 10.0, 0 - 5 °C; 30 min, 0 - 5 °C

1.3 pH 2.0

Riferimento

- Synthesis and biological evaluation of novel 1,2,3-benzotriazin-4-one derivatives as leukotriene A4 hydrolase aminopeptidase inhibitors, Chinese Chemical Letters, 2017, 28(5), 1044-1048

Metodo di produzione 15

Metodo di produzione 16

1,2,3-Benzotriazin-4(3H)-one Raw materials

1,2,3-Benzotriazin-4(3H)-one Preparation Products

1,2,3-Benzotriazin-4(3H)-one Letteratura correlata

-

Rochelle McGrory,Réka J. Faggyas,Andrew Sutherland Org. Biomol. Chem. 2021 19 6127

-

2. Reactive intermediates. Part XIII. Benzocyclopropenones as intermediates in the oxidation of 3-aminobenzotriazin-4-onesJ. Adamson,D. L. Forster,T. L. Gilchrist,C. W. Rees J. Chem. Soc. C 1971 981

-

Fushan Chen,Shanshan Hu,Sipei Li,Guo Tang,Yufen Zhao Green Chem. 2021 23 296

-

Madasamy Hari Balakrishnan,Madasamy Kanagaraj,Velayudham Sankar,Mahesh Kumar Ravva,Subramaniyan Mannathan New J. Chem. 2021 45 17190

-

5. 1,2,3-Benzotriazin-4-ones and related systems. Part 6. Thermal and photolytic decomposition of 3-arylideneamino-, 3-imidoyl-, and 3-heteroaryl-1,2,3-benzotriazin-4-onesThomas McC. Paterson,Robert K. Smalley,Hans Suschitzky,Alan J. Barker J. Chem. Soc. Perkin Trans. 1 1980 633

90-16-4 (1,2,3-Benzotriazin-4(3H)-one) Prodotti correlati

- 951899-20-0(1-(2-butoxyphenyl)methyl-5,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione)

- 1428367-34-3(N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2171587-99-6(4-(3-carboxyphenyl)piperidine-2-carboxylic acid)

- 114373-05-6(1-Benzyl-3-methylpyrrolidine-3-carbonitrile)

- 2228654-46-2(1-{1-3-(difluoromethoxy)-4-methylphenylcyclopropyl}ethan-1-amine)

- 2034383-12-3(2-methyl-1-oxo-1-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)amino)propan-2-yl acetate)

- 2001762-48-5(1-(difluoromethyl)-4,4-difluorocyclohexan-1-amine)

- 2418733-21-6(3-Amino-5-azido-4-methylbenzaldehyde)

- 1805217-71-3(Methyl 4-bromo-5-methyl-2-nitrophenylacetate)

- 1209110-58-6(3-methyl-8-propyl-8-azabicyclo3.2.1octan-3-ol)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:90-16-4)1,2,3-Benzotriazin-4(3H)-one

Purezza:99%

Quantità:100g

Prezzo ($):202.0